SANTALOL
Overview
Description
SANTALOL is a complex organic compound characterized by its unique bicyclic structure
Mechanism of Action
Target of Action
Santalol, a sesquiterpene isolated from Sandalwood, has been found to have a variety of therapeutic properties, including anti-inflammatory, anti-oxidant, anti-viral, and anti-bacterial activities . It has been shown to have anticancer effects in chemically-induced skin carcinogenesis .
Mode of Action
This compound’s mode of action is primarily through its interaction with these targets, leading to a variety of cellular changes. For instance, it has been shown to induce cell-cycle arrest and apoptosis in cancer cells . The molecular mechanisms of such antitumor effects are credited to modifications in major cancer signaling pathways, including AP-1, MAPK, PI3K/Akt and β-catenin pathways, in addition to the caspases/PARP activation and p21 up-regulations .
Biochemical Pathways
This compound affects several biochemical pathways. The biosynthetic pathways of santalenes and santalols have been elucidated using a synthetic biology strategy . The optimized chimeric CYP736A167opt-46tATR1opt exhibits higher activity to oxidize santalenes into santalols .
Pharmacokinetics
It is known that this compound is a major component of sandalwood oil, which is obtained from the steam distillation of the heartwood of the sandalwood tree .
Result of Action
The result of this compound’s action at the molecular and cellular level is primarily its anticancer effects. It has been shown to reduce visible prostate tumors, protect normal tissue, and delay progression from a precancerous condition to a high-grade form of cancer . It also has antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the production of this compound is influenced by the growth conditions of the sandalwood tree. The tree is slow-growing and takes about 15–20 years to form heartwood from which oil is distilled .
Biochemical Analysis
Biochemical Properties
Santalol interacts with various enzymes and proteins in biochemical reactions . The biosynthesis pathways of this compound were constructed using a synthetic biology strategy . The assembled biosynthetic cassettes were integrated into the multiple copy loci of δ gene in S. cerevisiae BY4742 . The optimized chimeric CYP736A167opt-46tATR1opt exhibits higher activity to oxidize santalenes into santalols .
Cellular Effects
This compound has excellent pharmacological activities such as antibacterial, anti-inflammatory, and antitumor . It influences cell function by interacting with various cellular processes .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The de novo synthesis of santalols by P450-CPR chimera in S. cerevisiae is a key step in its mechanism of action .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are being researched . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SANTALOL typically involves multiple steps. One common method includes the use of a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
SANTALOL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
SANTALOL has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: Shares a similar bicyclic structure but differs in functional groups.
(1S,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: Another bicyclic compound with different substituents.
Uniqueness
SANTALOL is unique due to its specific arrangement of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
CAS No. |
11031-45-1 |
---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(E)-2-methyl-5-[(2S)-2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl]pent-2-en-1-ol |
InChI |
InChI=1S/C15H24O/c1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13/h5,13-14,16H,2,4,6-10H2,1,3H3/b11-5+/t13?,14?,15-/m1/s1 |
InChI Key |
OJYKYCDSGQGTRJ-PIDYCISJSA-N |
Isomeric SMILES |
C/C(=C\CC[C@]1(C2CCC(C2)C1=C)C)/CO |
SMILES |
CC(=CCCC1(C2CCC(C2)C1=C)C)CO |
Canonical SMILES |
CC(=CCCC1(C2CCC(C2)C1=C)C)CO |
density |
0.965-0.975 |
77-42-9 11031-45-1 |
|
physical_description |
Liquid Almost colourless, viscous liquid; Very rich, warm-woody, sweet, tenacious odour. |
Pictograms |
Irritant |
solubility |
Insoluble in water; soluble in oils; poorly soluble in propylene glycol and glycerin. Miscible at room temperature (in ethanol) |
Synonyms |
santalol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does santalol exert its chemopreventive effects against skin cancer?
A1: α-Santalol exhibits chemopreventive effects against skin cancer through multiple mechanisms. It inhibits tumor initiation and promotion by suppressing the activity of ornithine decarboxylase (ODC) [, , ], an enzyme crucial for cell proliferation. Moreover, α-santalol induces apoptosis, a programmed cell death mechanism, in skin cancer cells [, , , ].
Q2: Does this compound influence cell cycle progression?
A2: Yes, α-santalol induces cell cycle arrest at the G2/M phase in various cancer cell lines, including human epidermoid carcinoma A431 cells [, ] and human breast cancer cells (both ER-positive and ER-negative) []. This arrest disrupts the tightly regulated cell cycle, preventing uncontrolled proliferation often observed in cancer.
Q3: Does this compound impact inflammation?
A3: Yes, both sandalwood oil and its purified components, α-santalol and β-santalol, have shown anti-inflammatory properties. They suppress the production of various cytokines and chemokines stimulated by lipopolysaccharides in skin cells []. This anti-inflammatory activity contributes to its therapeutic potential in inflammatory skin conditions.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C15H24O, and its molecular weight is 220.35 g/mol.
Q5: What are the key spectroscopic features of this compound?
A5: Spectroscopic data, including NMR and GC-MS, are crucial for the characterization of this compound. For instance, α-santalol was isolated from sandalwood oil and characterized by nuclear magnetic resonance and gas chromatography-mass spectrometry [].
Q6: How does the stereochemistry of the this compound molecule influence its odor?
A6: The odor profile of this compound is greatly influenced by its stereochemistry. Research indicates that (Z)-α-santalol possesses a distinct woody odor, while the (E)-isomer is odorless or exhibits different odor profiles []. This difference highlights the importance of stereochemistry in odor perception.
Q7: Does modifying the side chain of this compound affect its odor?
A7: Yes, modifying the side chain of this compound can significantly impact its odor. Studies have investigated the structure-odor relationship of α-santalol derivatives with modified side chains, revealing that changes to the side chain can alter the odor profile [, ]. These findings underline the importance of the side chain in defining the overall odor characteristics of this compound.
Q8: Has this compound shown efficacy in animal models of disease?
A8: α-Santalol demonstrates chemopreventive effects in various mouse models of skin carcinogenesis, including CD-1, SENCAR, and SKH-1 mice [, , , , , , , ]. These preclinical studies provide strong evidence for this compound's potential as a chemopreventive agent.
Q9: What is the role of this compound in traditional medicine?
A9: Sandalwood and its oil, rich in this compound, have been used in traditional Indian medicine (Ayurveda) for centuries to treat a wide range of ailments, including skin diseases, digestive issues, and fever [].
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